molecular formula C14H14F2N4O B2798119 2-(2,4-difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one CAS No. 2309539-62-4

2-(2,4-difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

Cat. No.: B2798119
CAS No.: 2309539-62-4
M. Wt: 292.29
InChI Key: HDCJNLLLAWQJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one ( 2309539-62-4) is a synthetic organic compound with a molecular formula of C14H14F2N4O and a molecular weight of 292.284 g/mol . Its structure integrates several pharmacologically relevant motifs, including a 2,4-difluorophenyl group and a 1,2,3-triazole linked via an azetidine ring, making it a valuable intermediate for research and development in medicinal chemistry . The structural components of this compound are frequently encountered in bioactive molecules. For instance, the 2,4-difluorophenyl moiety is a common feature in various pharmaceutical agents, including certain MEK inhibitors developed for the treatment of proliferative diseases . Furthermore, the azetidine ring is a significant saturated heterocycle used as a building block in drug discovery to modulate properties like potency and metabolic stability . The 1,2,3-triazole group is often employed in click chemistry and serves as a stable bioisostere for amide bonds or other functional groups in the design of drug-like molecules. This chemical is provided as a high-purity solid for research applications. It is intended for use in organic synthesis, library development, and as a key intermediate for exploring new biologically active compounds. Researchers can utilize this building block to develop novel substances for potential application in various therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c15-12-2-1-11(13(16)6-12)5-14(21)19-7-10(8-19)9-20-4-3-17-18-20/h1-4,6,10H,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCJNLLLAWQJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a novel synthetic molecule that incorporates both a difluorophenyl moiety and a triazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H12F2N6O\text{C}_{13}\text{H}_{12}\text{F}_2\text{N}_6\text{O}

This structure indicates the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its triazole component, which has been extensively studied for its pharmacological properties. Triazoles are known to exhibit a range of activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects.

Antifungal Activity

Research indicates that triazole derivatives possess significant antifungal properties. For instance, compounds containing the triazole ring have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus species. A comparative study highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like fluconazole .

Antibacterial Activity

The compound's antibacterial potential has also been evaluated. Triazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies have reported MIC values in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

The anticancer properties of triazole derivatives are noteworthy. In vitro studies have shown that certain compounds can induce apoptosis in cancer cell lines. For example, one study reported that triazole-based compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines including colon carcinoma and breast cancer cells . This suggests a potential role in cancer therapy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly targeting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
  • Cell Signaling Modulation : The compound may interfere with cell signaling pathways critical for cell proliferation and survival in cancer cells.

Case Studies

Several case studies have provided insights into the efficacy of triazole derivatives similar to the compound :

  • Antifungal Efficacy : A study demonstrated that a related triazole exhibited an MIC of 0.0156 μg/mL against Candida albicans, outperforming fluconazole by 16-fold .
  • Antibacterial Potency : In another investigation, a series of triazole derivatives were screened against drug-resistant strains of bacteria, revealing potent activity with MIC values as low as 0.125 μg/mL against MRSA .
  • Cancer Cell Line Studies : Research involving the synthesis of triazole derivatives showed promising results in inhibiting the growth of breast cancer cells with IC50 values indicating effective cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntifungalCandida albicans0.0156 μg/mL
AntibacterialStaphylococcus aureus0.125 μg/mL
AnticancerColon carcinoma (HCT-116)6.2 μM
AnticancerBreast cancer (T47D)27.3 μM

Scientific Research Applications

Antifungal Activity

One of the notable applications of this compound is its antifungal properties. Research has indicated that derivatives containing the triazole moiety exhibit significant antifungal activity against various strains of fungi. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi, making them effective antifungal agents .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that similar triazole-containing compounds can modulate kinase activity, which plays a vital role in cancer cell proliferation and survival. For instance, compounds targeting specific kinases have demonstrated efficacy in inhibiting tumor growth in preclinical models .

Case Study 1: Antifungal Screening

A study conducted on various triazole derivatives, including those similar to 2-(2,4-difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one, revealed promising results against Candida species. The compounds were tested using standard broth microdilution methods to determine their Minimum Inhibitory Concentrations (MICs). Results indicated that certain derivatives exhibited MIC values as low as 0.5 µg/mL .

Case Study 2: Anticancer Activity

In another investigation focusing on the synthesis of triazole derivatives as potential anticancer agents, compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results showed that specific modifications to the triazole ring significantly enhanced cytotoxicity against breast and lung cancer cell lines. The most potent derivative exhibited an IC50 value of less than 10 µM .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogs of Compound A, highlighting substituent variations and biological activities:

Compound Name Core Structure Substituents Biological Activity Reference
Compound A 2,4-Difluorophenyl-ethanone-azetidine 3-[(1H-1,2,3-Triazol-1-yl)methyl]azetidine Antifungal (potential)
Fluconazole Intermediate 2,4-Difluorophenyl-ethanone 1H-1,2,4-Triazole (epoxypropyl linker) Antifungal (Fluconazole precursor)
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol 2,4-Difluorophenyl-ethanol 1H-1,2,4-Triazole Antifungal intermediate
(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 2,4-Difluorophenyl-propenone 1H-1,2,4-Triazole, phenyl CYP51 binding (antifungal)
2-(2,4-Difluorophenyl)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one 2,4-Difluorophenyl-ethanone-azetidine 3-[(Oxolan-3-yl)methoxy]azetidine Undisclosed (structural analog)

Key Differences and Implications

Triazole Isomerism : Compound A contains a 1H-1,2,3-triazole, whereas Fluconazole and its intermediates use 1H-1,2,4-triazole. The position of nitrogen atoms affects hydrogen bonding and target binding (e.g., fungal CYP51 enzyme inhibition) .

The methylene-triazole substituent in Compound A may enhance lipophilicity compared to hydroxyl-containing analogs like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol .

Biological Activity: Fluconazole intermediates exhibit broad-spectrum antifungal activity by targeting lanosterol 14α-demethylase (CYP51). Compound A’s azetidine-triazole system may offer improved selectivity or reduced off-target effects . Prop-2-en-1-one derivatives (e.g., (Z)-1-(2,4-difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one) show potent CYP51 binding (IC₅₀ < 1 µM), suggesting that ketone positioning influences activity .

Antifungal Potential

  • Fluorometric screening (e.g., Alamar Blue assay) indicates that triazole-containing compounds exhibit MIC values as low as 0.001 µg/mL against Candida albicans .
  • The azetidine ring may reduce cytotoxicity compared to larger ring systems (e.g., piperazine), as constrained rings often improve metabolic stability .

Enzyme Inhibition

  • Molecular docking studies of acetophenone-triazole hybrids (e.g., 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3,4-dichlorophenyl)acetamide) demonstrate strong binding to enoyl-acyl carrier protein reductase (InhA), a target in bacterial fatty acid synthesis . Compound A’s azetidine-triazole system may similarly target microbial enzymes.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(2,4-difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one?

The synthesis typically involves multi-step reactions, including azetidine functionalization and triazole coupling. Key steps may include:

  • Azetidine ring formation : Cyclization reactions under controlled temperatures (e.g., 60–80°C) using polar aprotic solvents like DMF or acetonitrile .
  • Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety. Solvent choice (e.g., THF or DCM) and catalyst loading (1–5 mol%) significantly impact yield .
  • Final ketone installation : Friedel-Crafts acylation or nucleophilic substitution under inert atmospheres . Optimization requires monitoring via TLC and intermediate purification by column chromatography .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to verify substituent positions and purity. For example, 19F^{19} \text{F} NMR distinguishes 2,4-difluorophenyl environments .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELXL refinement (via SHELX suite) resolves stereochemistry and crystallographic packing, especially for azetidine and triazole conformers .

Q. What safety precautions are essential during handling due to acute toxicity risks?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/inhalation exposure .
  • Emergency protocols : Immediate decontamination with water for skin contact and medical consultation for oral ingestion (Category 4 acute toxicity) .
  • Waste disposal : Follow hazardous waste guidelines for halogenated/organic compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data?

  • Refinement strategies : Use SHELXL’s TWIN/BASF commands to address twinning or disordered azetidine rings .
  • Validation tools : Cross-check with PLATON or Mercury software to identify missed symmetry or hydrogen-bonding networks .
  • Density functional theory (DFT) : Compare optimized geometries (e.g., Gaussian 16) with X-ray data to reconcile bond-length deviations >0.02 Å .

Q. What strategies improve low yields in the azetidine-triazole coupling step?

  • Catalyst screening : Test alternative Cu(I) sources (e.g., CuBr vs. CuI) or ligands (TBTA) to enhance reaction efficiency .
  • Solvent optimization : Switch to DMF:H2O mixtures to stabilize intermediates or reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to <1 hour while maintaining >80% yield .

Q. How can biological activity contradictions in triazole-azetidine derivatives be systematically analyzed?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on antifungal/anticancer potency using in vitro assays .
  • Metabolic stability assays : LC-MS/MS to assess cytochrome P450 interactions, which may explain variability in pharmacokinetic profiles .
  • Crystallographic docking : Map triazole-azetidine conformers to target proteins (e.g., CYP51 for antifungals) using AutoDock Vina .

Q. What analytical approaches differentiate polymorphic forms of the compound?

  • Powder XRD : Identify lattice variations under different crystallization conditions (e.g., ethanol vs. ethyl acetate) .
  • DSC/TGA : Monitor thermal transitions (melting points, decomposition) to assess polymorph stability .
  • Solid-state NMR : Resolve conformational differences in azetidine ring puckering .

Methodological Tables

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

StepSolventCatalystTemp (°C)Yield (%)Reference
Azetidine formationDMFK2CO38065
Triazole couplingTHFCuI2572
Ketone installationDCMAlCl3058

Q. Table 2: Key Crystallographic Parameters

ParameterValueMethodReference
Space groupP21/cSHELXL
R-factor0.042TWIN refinement
H-bond networkN–H···OMercury

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.